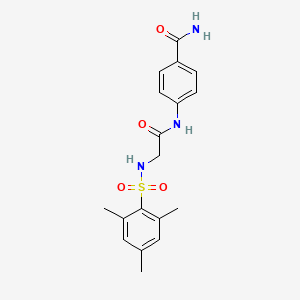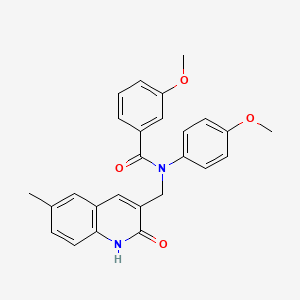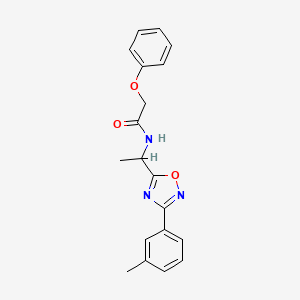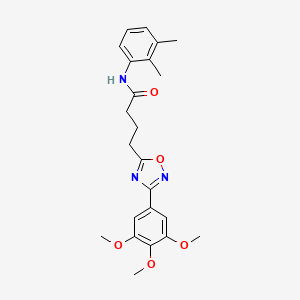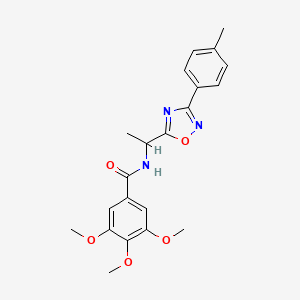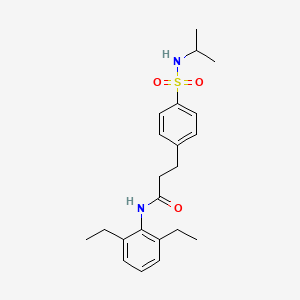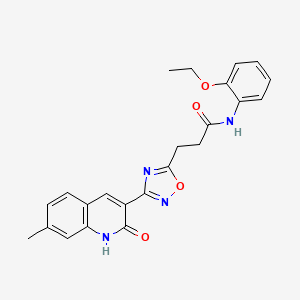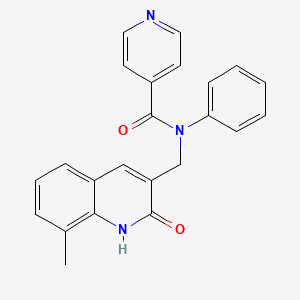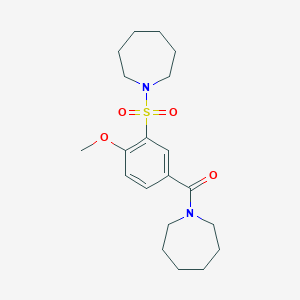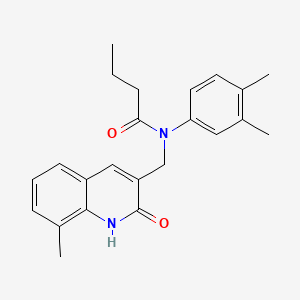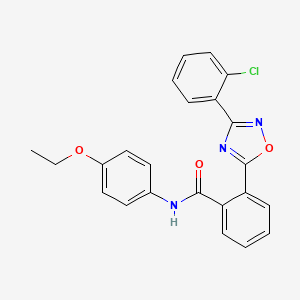
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide, also known as COB, is a synthetic compound that has gained attention in the scientific community due to its potential pharmaceutical applications. COB belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide is not fully understood, but it is believed to act through multiple pathways. 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and cancer progression. 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has been shown to modulate various biochemical pathways in cells, leading to its diverse physiological effects. 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has been shown to inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and enhance the activity of the immune system. 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has several advantages for laboratory experiments, including its ease of synthesis, low toxicity, and diverse biological activities. However, 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide also has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide for different disease conditions.
Future Directions
There are several future directions for research on 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide. One area of interest is the development of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide in combination with other drugs or therapies for enhanced efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide and its potential applications in other disease conditions.
Synthesis Methods
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide can be synthesized using a multi-step reaction sequence involving the condensation of 2-chlorobenzoyl chloride, 4-ethoxyaniline, and 3-amino-5-mercapto-1,2,4-oxadiazole. The reaction is catalyzed by a base such as triethylamine in an organic solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain pure 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide.
Scientific Research Applications
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has been investigated for its potential therapeutic applications in various disease conditions such as cancer, inflammation, and neurological disorders. Several studies have demonstrated the anti-cancer activity of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide against various cancer cell lines, including breast, lung, and prostate cancer. 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)benzamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-2-29-16-13-11-15(12-14-16)25-22(28)17-7-3-4-8-18(17)23-26-21(27-30-23)19-9-5-6-10-20(19)24/h3-14H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELXVAFJPUMKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

